2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide is a useful research compound. Its molecular formula is C25H24N4O6 and its molecular weight is 476.489. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Derivatives
Several studies focus on synthesizing and evaluating the biological activity of compounds with similar structural features, such as pyrrolidine derivatives and acetamide groups, which are often explored for their potential as therapeutic agents.
Anticancer and Antimicrobial Activities : Research on 5-oxopyrrolidine derivatives has shown promising anticancer and antimicrobial activities. For instance, derivatives bearing azole, diazole, and hydrazone moieties have demonstrated potent activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Conformational Analysis in Drug Development : The use of conformational analysis in developing novel series of potent opioid kappa agonists suggests that understanding the spatial arrangement of molecules can significantly influence their biological activity and potential therapeutic applications (Costello et al., 1991).
Synthesis of Novel Compounds : The synthesis of new compounds with potential biological activities is a significant area of research. For example, compounds with pyrazole-acetamide derivatives have been synthesized and characterized for their potential antioxidant activity, demonstrating the importance of novel synthetic routes in discovering new therapeutic agents (Chkirate et al., 2019).
Green Chemistry in Drug Design
A notable direction in scientific research involves the use of green chemistry principles for drug design and discovery. This approach aims to reduce environmental impact and improve sustainability in the development of new pharmaceuticals.
- Environmentally Friendly Syntheses : The development of environmentally friendly synthetic methods for potential analgesic and antipyretic compounds demonstrates the shift towards more sustainable practices in pharmaceutical research. This includes the synthesis of paracetamol analogues as potential analgesic and antipyretic agents, emphasizing the importance of green chemistry in modern drug discovery processes (Reddy et al., 2014).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c30-20(14-28-22(32)9-10-23(28)33)26-18-5-1-16(2-6-18)13-17-3-7-19(8-4-17)27-21(31)15-29-24(34)11-12-25(29)35/h1-8H,9-15H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJHCNKCBCDJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.